N-(3,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound that features a difluorophenyl group and a dimethylphenoxy group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of 3,4-difluoroaniline with 2,3-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide: can be compared with other acetamide derivatives such as:
Uniqueness
- The presence of both difluorophenyl and dimethylphenoxy groups in This compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These properties may make it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C16H15F2NO2 |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H15F2NO2/c1-10-4-3-5-15(11(10)2)21-9-16(20)19-12-6-7-13(17)14(18)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
HRNZAFSFMGIAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)F)F)C |
Origin of Product |
United States |
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